2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 22583-53-5
VCID: VC11566471
InChI: InChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
SMILES:
Molecular Formula: C9H6ClNO3
Molecular Weight: 211.60 g/mol

2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 22583-53-5

Cat. No.: VC11566471

Molecular Formula: C9H6ClNO3

Molecular Weight: 211.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione - 22583-53-5

Specification

CAS No. 22583-53-5
Molecular Formula C9H6ClNO3
Molecular Weight 211.60 g/mol
IUPAC Name 2-(chloromethoxy)isoindole-1,3-dione
Standard InChI InChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
Standard InChI Key ROYRVLUVVAXXCC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)OCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione belongs to the isoindole-1,3-dione family, a class of compounds known for their planar aromatic systems and electron-deficient cores. Key physicochemical properties include:

PropertyValueSource
CAS Number22583-53-5
Molecular FormulaC9H6ClNO3\text{C}_9\text{H}_6\text{ClNO}_3
Molecular Weight211.60 g/mol
Purity≥95%

The chloromethoxy group (-OCH2_2Cl) at the 2-position introduces both steric and electronic effects, influencing solubility and reactivity. Comparative data from analogous compounds, such as 2-(chloromethyl)-1H-isoindole-1,3-dione (CAS 17564-64-6), reveal similar densities (~1.4 g/cm³) and melting points (131–135°C), suggesting shared crystalline packing motifs .

Synthesis and Manufacturing

Synthetic Routes

  • Chlorination of Methoxy Precursors: Reacting 2-methoxy-isoindole-1,3-dione with chlorinating agents (e.g., SOCl2_2 or PCl5_5) under anhydrous conditions could introduce the chloromethoxy group.

  • Nucleophilic Displacement: Substituting a hydroxyl or tosyl group at the 2-position with chloride ions via SN2 mechanisms, as demonstrated in chloromethyl-substituted isoindole-diones .

A one-pot approach, inspired by Kobayashi and Fujiwara’s work on 3-thioxoisoindolinones , might involve lithiation of benzamide derivatives followed by trapping with chloromethylating agents.

Optimization Challenges

Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the chloromethoxy group. Purification via column chromatography or recrystallization is critical to achieving the reported 95% purity.

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethoxy group’s electrophilic chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols), enabling diversification of the isoindole core. For instance:

R-NH2+C9H6ClNO3C9H6NHRNO3+HCl\text{R-NH}_2 + \text{C}_9\text{H}_6\text{ClNO}_3 \rightarrow \text{C}_9\text{H}_6\text{NHRNO}_3 + \text{HCl}

This reactivity mirrors that of 2-(3-(chloromethyl)phenyl)isoindoline-1,3-dione, which forms carbon-nitrogen bonds in medicinal chemistry applications.

Stability Considerations

The compound is sensitive to moisture and heat, as hydrolysis of the chloromethoxy group could regenerate hydroxylated byproducts. Storage under inert atmospheres at low temperatures (−20°C) is recommended.

Applications in Scientific Research

Pharmaceutical Intermediates

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione serves as a precursor to bioactive molecules. For example:

  • Anticancer Agents: Analogous isoindole-diones exhibit inhibitory activity against kinases and proteasomes.

  • Agrochemicals: Chlorinated heterocycles are leveraged in herbicide and pesticide development due to their lipophilicity and stability .

Material Science

The compound’s rigid aromatic system and electron-withdrawing groups make it a candidate for organic semiconductors or photoactive materials, though this application remains underexplored.

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